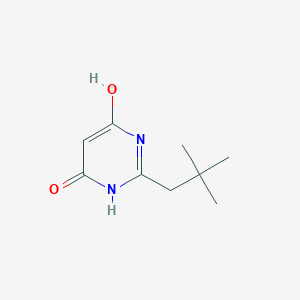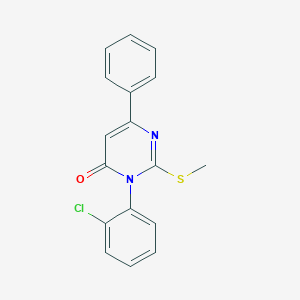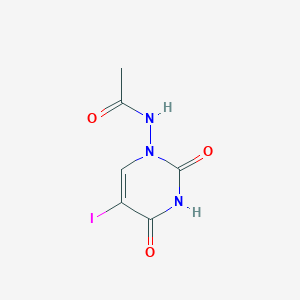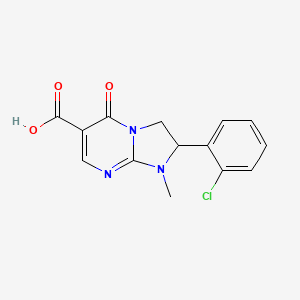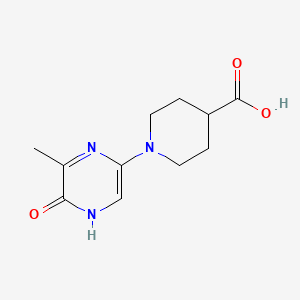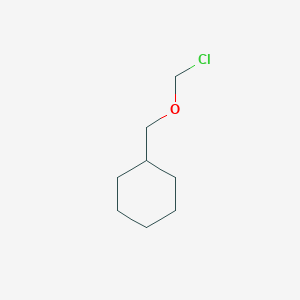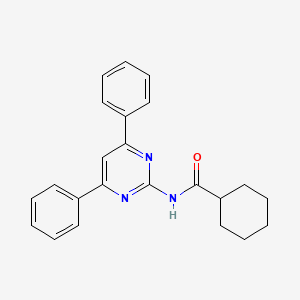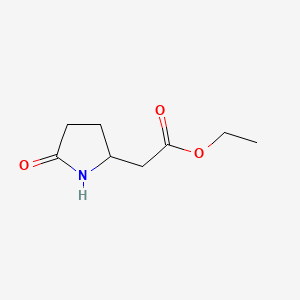
Ethyl 5-oxopyrrolidine-2-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5-oxopyrrolidin-2-yl)acetate is an organic compound with the molecular formula C8H13NO3 It is a derivative of pyrrolidinone and is characterized by the presence of an ethyl ester group attached to the 2-position of the pyrrolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(5-oxopyrrolidin-2-yl)acetate can be synthesized through the reaction of 2-pyrrolidinone with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like tetrahydrofuran. The general reaction scheme is as follows:
2-Pyrrolidinone+Ethyl bromoacetateNaHEthyl 2-(5-oxopyrrolidin-2-yl)acetate
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 2-(5-oxopyrrolidin-2-yl)acetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(5-oxopyrrolidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Ethyl 2-(5-oxopyrrolidin-2-yl)acetate can be converted to 2-(5-oxopyrrolidin-2-yl)acetic acid.
Reduction: The reduction product is ethyl 2-(5-hydroxypyrrolidin-2-yl)acetate.
Substitution: Various substituted derivatives can be formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5-oxopyrrolidin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It can be used in the production of specialty chemicals and as a building block in polymer synthesis.
Wirkmechanismus
The mechanism of action of ethyl 2-(5-oxopyrrolidin-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the active pyrrolidinone moiety. This can subsequently interact with various enzymes and receptors, modulating their activity and influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(5-oxopyrrolidin-2-yl)acetate can be compared with other pyrrolidinone derivatives such as:
2-(5-oxopyrrolidin-2-yl)acetic acid: Similar structure but lacks the ethyl ester group.
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate: Differing in the position of the oxo group.
Pyrrolidine-2,5-dione: A more oxidized form with two carbonyl groups.
Eigenschaften
CAS-Nummer |
94157-93-4 |
|---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
ethyl 2-(5-oxopyrrolidin-2-yl)acetate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)5-6-3-4-7(10)9-6/h6H,2-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
YWXNHKPRAUFNLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


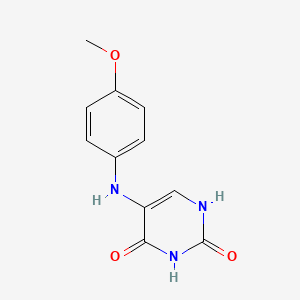
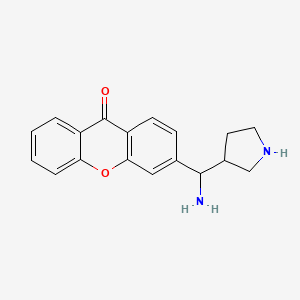
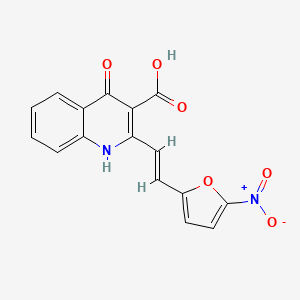

![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)
